

# FG 7142: A Validated Tool for Studying Panic Attacks in Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | FG 7142  |           |
| Cat. No.:            | B1662930 | Get Quote |

For researchers, scientists, and drug development professionals investigating the complex neurobiology of panic disorder, the  $\beta$ -carboline derivative **FG 7142** has served as a significant pharmacological tool. Its ability to reliably induce anxiety and panic-like symptoms in both human and animal subjects has positioned it as a valuable, albeit controversial, agent for modeling panic attacks in a controlled laboratory setting. This guide provides a comprehensive comparison of **FG 7142** with other common methods for inducing panic, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate tool for their specific research questions.

# Mechanism of Action: A Window into Anxiety Neurocircuitry

**FG 7142** exerts its anxiogenic effects by acting as a partial inverse agonist at the benzodiazepine allosteric site of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2][3][4] [5] Unlike benzodiazepines, which enhance the inhibitory effects of GABA, **FG 7142** reduces GABAergic transmission. This reduction in inhibition leads to a state of neuronal hyperexcitability in brain regions critical for anxiety and fear responses.[1][2][3][4][5] The compound has a high affinity for GABA-A receptors containing the  $\alpha$ 1 subunit.[1][2][3] Its action is not limited to the GABAergic system; **FG 7142** has been shown to interact with serotonergic, dopaminergic, cholinergic, and noradrenergic systems, providing a tool to dissect the interplay of these neurotransmitters in panic pathophysiology.[1][2][3][4][5]





Click to download full resolution via product page

Figure 1. Signaling pathway of FG 7142.

# **Comparison of Panic Induction Agents**

While **FG 7142** is a potent tool, several other agents and methods are utilized to model panic attacks in research. The choice of agent depends on the specific aspects of panic being investigated, the species being studied, and the desired clinical translatability.



| Feature                             | FG 7142                                                                                                                            | Sodium<br>Lactate                                                                                | Yohimbine                                                                     | Carbon<br>Dioxide (CO2)<br>Inhalation                                     |
|-------------------------------------|------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------|---------------------------------------------------------------------------|
| Mechanism of<br>Action              | GABA-A receptor partial inverse agonist[1][2][3][4]                                                                                | Induces metabolic changes, potentially affecting central and peripheral chemoreceptors[ 1][3][6] | α2-adrenergic receptor antagonist, increasing noradrenergic activity[7][8][9] | Induces respiratory acidosis and activates chemoreceptors[ 2][10][11][12] |
| Route of<br>Administration          | Intraperitoneal<br>(i.p.),<br>Intravenous (i.v.)<br>[13]                                                                           | Intravenous (i.v.) infusion[1][3]                                                                | Oral, Intravenous<br>(i.v.)[7][8][14]                                         | Inhalation[2][10]<br>[11][12]                                             |
| Primary<br>Physiological<br>Effects | Increased heart rate, blood pressure, cortisol levels[1][2][3]                                                                     | Increased heart rate, blood pressure, panic symptoms in susceptible individuals[1][3]            | Increased heart rate, blood pressure, plasma norepinephrine levels[8][9]      | Increased heart rate, blood pressure, respiratory rate[2][10]             |
| Primary<br>Behavioral<br>Effects    | Anxiogenic behaviors in animal models (e.g., reduced exploration), induction of severe anxiety and panic in humans[8][13] [15][16] | Induction of panic attacks in individuals with panic disorder[1] [3][6]                          | Increased anxiety, nervousness, and panic-like symptoms[7][8] [9]             | Dose-dependent increase in fear, discomfort, and panic symptoms[2][10]    |
| Key Advantages                      | Direct action on<br>a key<br>neurotransmitter<br>system                                                                            | Mimics some of<br>the metabolic<br>abnormalities                                                 | Targets the noradrenergic system, known to be involved in                     | Non-invasive,<br>safe, and reliable<br>method for<br>inducing panic-      |



|                 | implicated in anxiety.                                                                                                       | observed in panic disorder.                                                                      | the "fight-or-<br>flight" response.                                                                    | like symptoms. [10]                                                                         |
|-----------------|------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------|
| Key Limitations | Can induce seizures at higher doses.[1] [2][3] Ethical considerations in human studies due to severe anxiety induction. [15] | Less effective in inducing panic in healthy controls.  [6] Mechanism is not fully understood.[3] | Effects can be variable between individuals. May not produce a robust panic model in all subjects.[17] | The subjective experience can be influenced by cognitive factors and instructional set.[18] |

# **Experimental Protocols**

Detailed methodologies are crucial for the replication and interpretation of research findings. Below are representative experimental protocols for **FG 7142** and its alternatives.

#### **FG 7142** Administration in Rodent Models





Click to download full resolution via product page

**Figure 2.** Experimental workflow for **FG 7142** in rodents.

Objective: To assess the anxiogenic effects of **FG 7142** in rats. Subjects: Male Wistar rats. Drug Preparation: **FG 7142** is dissolved in a vehicle such as saline, often with a small amount



of a solubilizing agent. Doses typically range from 1 to 8 mg/kg.[13] Procedure:

- Animals are habituated to the testing room for at least one hour before the experiment.
- **FG 7142** or vehicle (control) is administered via intraperitoneal (i.p.) injection.
- Following a specific pretreatment time (e.g., 15-30 minutes), the animal is placed in a behavioral testing apparatus, such as the elevated plus-maze or a hole-board.
- Behavior is recorded for a predetermined period (e.g., 5-10 minutes). Measures:
- Elevated Plus-Maze: Time spent in and entries into the open and closed arms. A decrease in open arm exploration is indicative of anxiety-like behavior.
- Hole-Board: Frequency and duration of head-dipping, rearing, and locomotion. A reduction in exploratory behaviors can indicate anxiogenesis.[13]
- Physiological: Heart rate and blood pressure can be monitored via telemetry.

#### **Sodium Lactate Infusion in Humans**

Objective: To induce panic attacks in susceptible individuals for research purposes. Subjects: Human participants, often with a history of panic disorder, and a control group of healthy volunteers. Procedure:

- Participants are comfortably seated, and an intravenous (i.v.) line is inserted.
- A baseline period of saline infusion is administered (e.g., 15-20 minutes).
- A 0.5 M solution of sodium lactate is then infused at a rate of 10 mL/kg of body weight over 20 minutes.[1] Measures:
- Subjective: Participants rate their anxiety and other panic symptoms using scales like the Acute Panic Inventory at regular intervals.[1]
- Physiological: Heart rate, blood pressure, and sometimes respiratory rate and blood gases are continuously monitored.[1][3]



 Clinical Observation: A trained clinician observes for the presence of a panic attack based on DSM criteria.

## **Yohimbine Challenge in Humans**

Objective: To investigate the role of the noradrenergic system in panic anxiety. Subjects: Healthy volunteers and patients with panic disorder. Procedure:

- After a baseline period, yohimbine is administered either orally (e.g., 20 mg) or intravenously.
   [8][14]
- An intravenous protocol may involve an initial bolus followed by a continuous infusion.
   Measures:
- Subjective: Ratings of anxiety, nervousness, and other somatic symptoms.
- Physiological: Blood pressure, heart rate, and plasma levels of the norepinephrine metabolite 3-methoxy-4-hydroxyphenylglycol (MHPG) are measured.[9]

#### **Carbon Dioxide Inhalation in Humans**

Objective: To induce panic-like symptoms in a controlled and reversible manner. Subjects: Healthy volunteers and patients with panic disorder. Procedure:

- Participants are seated and breathe through a mouthpiece or mask connected to a gas delivery system.
- After a period of breathing room air, they inhale a mixture of air enriched with a specific concentration of CO2 (e.g., 5%, 7.5%, or 35%) for a set duration (e.g., one or two vital capacity breaths, or a fixed period of time).[2][10][11][12] Measures:
- Subjective: Visual analog scales for fear and discomfort, and panic symptom checklists.[2]
   [10]
- Physiological: Continuous monitoring of heart rate, blood pressure, and respiratory parameters.[2][10]

## **Quantitative Data Comparison**



The following table summarizes representative quantitative data from studies using these panic induction methods. It is important to note that results can vary significantly based on the specific experimental design, subject population, and dosage.

| Parameter                              | FG 7142<br>(Animal/Huma<br>n)                               | Sodium<br>Lactate<br>(Human)                                            | Yohimbine<br>(Human)                                              | CO2 Inhalation<br>(Human)                                                |
|----------------------------------------|-------------------------------------------------------------|-------------------------------------------------------------------------|-------------------------------------------------------------------|--------------------------------------------------------------------------|
| Heart Rate<br>Increase                 | Significant increase observed in various species.           | Significant increase during panic attacks.                              | Significant increase in heart rate.[8]                            | Dose-dependent increase in heart rate.[2][10]                            |
| Blood Pressure<br>Increase             | Increase in<br>systolic and<br>diastolic blood<br>pressure. | Increase in blood<br>pressure during<br>panic attacks.                  | Significant increase in sitting systolic BP.[9]                   | Dose-dependent increase in systolic and diastolic blood pressure.[2][10] |
| Subjective<br>Anxiety/Panic<br>Ratings | Induces severe<br>anxiety in<br>humans.[8][15]<br>[16]      | Significant increase in panic symptoms in patients with panic disorder. | Significant increase in patient-rated anxiety and nervousness.[9] | Dose-dependent increase in fear and discomfort ratings.[2][10]           |
| Hormonal<br>Changes                    | Increased plasma cortisol and catecholamines.               | May be associated with elevated epinephrine.[3]                         | Increased<br>plasma MHPG<br>levels.[9]                            | Not a primary outcome measure in most studies.                           |

## Conclusion

**FG 7142** remains a validated and valuable tool for studying the neurobiology of panic attacks, primarily due to its direct action on the GABA-A receptor system. Its ability to induce robust anxiety and panic-like responses provides a powerful model for investigating the efficacy of novel anxiolytic and anti-panic medications. However, researchers must carefully consider the ethical implications of its use in humans and the potential for convulsive effects at higher doses.



Alternative methods, such as sodium lactate infusion, yohimbine administration, and CO2 inhalation, offer different advantages and target distinct physiological systems implicated in panic. The choice of a specific panic induction model should be guided by the research question, with a clear understanding of the strengths and limitations of each approach. By utilizing these tools in a methodologically rigorous manner, the scientific community can continue to unravel the complexities of panic disorder and develop more effective treatments.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Sodium Lactate Challenge: A Novel Approach for Panic Attack Diagnosis Dr Srinivas Rajkumar MD [srinivasaiims.com]
- 2. Carbon dioxide inhalation as a human experimental model of panic: the relationship between emotions and cardiovascular physiology PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Possible mechanisms for lactate's induction of panic PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology of the β-Carboline FG-7142, a Partial Inverse Agonist at the Benzodiazepine Allosteric Site of the GABAA Receptor: Neurochemical, Neurophysiological, and Behavioral Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. droracle.ai [droracle.ai]
- 7. EFFECTS OF YOHIMBINE AND HYDROCORTISONE ON PANIC SYMPTOMS, AUTONOMIC RESPONSES AND ATTENTION TO THREAT IN HEALTHY ADULTS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anxiogenic properties of yohimbine. I. Behavioral, physiological and biochemical measures PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Noradrenergic function in panic anxiety. Effects of yohimbine in healthy subjects and patients with agoraphobia and panic disorder PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 11. CNS challenge models | CHDR [chdr.nl]



- 12. researchgate.net [researchgate.net]
- 13. Effects of the benzodiazepine inverse agonist FG7142 on the structure of anxiety-related behavior of male Wistar rats tested in hole board PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anxiogenic properties of yohimbine. II. Influence of experimental set and setting PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. FG 7142: is this validated tool to study anxiety now forgotten? PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Severe anxiety induced by FG 7142, a beta-carboline ligand for benzodiazepine receptors PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Yohimbine and the model anxiety state PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. psychiatryonline.org [psychiatryonline.org]
- To cite this document: BenchChem. [FG 7142: A Validated Tool for Studying Panic Attacks in Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662930#is-fg-7142-a-validated-tool-for-studying-panic-attacks]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com